1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Furan-2-yl Pyridine Intermediate: This step involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide.
Conversion to Carbothioamide: The intermediate is then treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to afford the corresponding carbothioamide.
Oxidation to Thiazolo Compound: The carbothioamide is oxidized with potassium ferricyanide in an alkaline medium to yield the desired thiazolo compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Major Products Formed
Scientific Research Applications
1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry:
Biological Studies: It can be used in studies investigating the biological activity of furan and pyridine derivatives, including their antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure may be explored for applications in materials science, such as the development of novel polymers or organic electronic materials.
Mechanism of Action
The mechanism of action of 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets and pathways. While detailed studies on this compound’s mechanism are limited, similar compounds have been shown to inhibit cytochrome P450 enzymes, suggesting potential interactions with these enzymes . The compound’s structure also indicates possible interactions with other biological targets, such as receptors or enzymes involved in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound shares the furan and pyridine rings but differs in the presence of a thiazolo moiety.
(3-(Furan-2-yl)pyrazol-4-yl)chalcones: These compounds contain a furan ring and have shown biological activity similar to 1-((2-(Furan-2-yl)pyridin-3-yl)methyl)-3-phenylurea.
Uniqueness
This compound is unique due to its combination of a furan ring, a pyridine ring, and a phenylurea moiety.
Properties
IUPAC Name |
1-[[2-(furan-2-yl)pyridin-3-yl]methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c21-17(20-14-7-2-1-3-8-14)19-12-13-6-4-10-18-16(13)15-9-5-11-22-15/h1-11H,12H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBMCDGGYGPHRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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